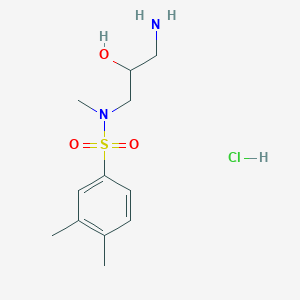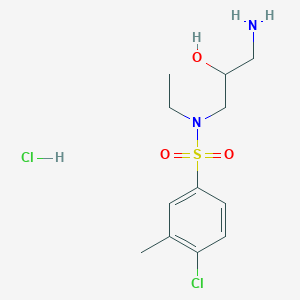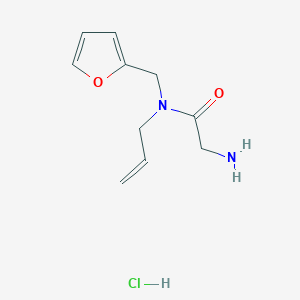![molecular formula C19H20ClNO2 B7945563 5-(Benzyloxy)spiro[chromene-2,3-pyrrolidine] hydrochloride](/img/structure/B7945563.png)
5-(Benzyloxy)spiro[chromene-2,3-pyrrolidine] hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)spiro[chromene-2,3-pyrrolidine] hydrochloride is a complex organic compound that features a spirocyclic structure, combining a chromene and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)spiro[chromene-2,3-pyrrolidine] hydrochloride typically involves multi-component reactions. One efficient method is the accelerated five-component spiro-pyrrolidine construction at the air–liquid interface. This method utilizes microdroplets and thin films, with mild heating and specific deposition methods being crucial for product formation . The reaction conditions often involve the use of hydrogen bonding to flatten the energy barrier, facilitating the formation of the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of multi-component reactions and the use of microdroplet technology can be scaled up for industrial applications. The optimization of reaction conditions, such as temperature, pressure, and solvent systems, is essential for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzyloxy)spiro[chromene-2,3-pyrrolidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.
Applications De Recherche Scientifique
5-(Benzyloxy)spiro[chromene-2,3-pyrrolidine] hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: Its potential biological activities make it a candidate for drug discovery and development, particularly in the study of enzyme inhibition and receptor binding.
Medicine: The compound’s unique structure and potential bioactivity suggest applications in developing new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)spiro[chromene-2,3-pyrrolidine] hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolizines: These compounds share the pyrrolidine ring but differ in their overall structure and biological activity.
Pyrrolidine-2-one: This compound features a similar pyrrolidine ring but lacks the spirocyclic structure.
Pyrrolidine-2,5-diones: These compounds have additional functional groups that alter their chemical and biological properties.
Uniqueness
5-(Benzyloxy)spiro[chromene-2,3-pyrrolidine] hydrochloride is unique due to its spirocyclic structure, which provides a distinct three-dimensional shape. This structural feature enhances its ability to interact with biological targets in a specific manner, potentially leading to unique biological activities and therapeutic applications.
Propriétés
IUPAC Name |
5-phenylmethoxyspiro[chromene-2,3'-pyrrolidine];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2.ClH/c1-2-5-15(6-3-1)13-21-17-7-4-8-18-16(17)9-10-19(22-18)11-12-20-14-19;/h1-10,20H,11-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVGWDAJLZEPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C=CC3=C(O2)C=CC=C3OCC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;(E)-3-[5-(dimethylamino)furan-2-yl]prop-2-enoic acid](/img/structure/B7945502.png)
![2-amino-N-{5-[2-(3-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-yl}acetamide dihydrochloride](/img/structure/B7945516.png)
![2-amino-N-{5-methyl-4-[4-(2-methylpropoxy)phenyl]-1,3-thiazol-2-yl}acetamide dihydrochloride](/img/structure/B7945527.png)
![1-{4-[2-(4-Phenylpiperazin-1-yl)ethoxy]phenyl}ethan-1-one hydrochloride](/img/structure/B7945534.png)
![2-{4-[2-(4-Phenylpiperazin-1-yl)ethoxy]phenyl}ethan-1-amine trihydrochloride](/img/structure/B7945535.png)

![lithium;5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B7945545.png)
![2-amino-N-[3-[(4-chlorophenyl)methoxy]phenyl]propanamide;hydrochloride](/img/structure/B7945546.png)
![7-(Benzyloxy)spiro[chromene-2,4-piperidine] hydrochloride](/img/structure/B7945555.png)
![2-Amino-7,8-dimethyl-3-(1-methylbenzimidazol-2-yl)chromeno[2,3-b]pyridin-5-one](/img/structure/B7945576.png)
![2-Amino-7-methyl-3-(4-methyl-1,3-thiazol-2-yl)chromeno[2,3-b]pyridin-5-one](/img/structure/B7945583.png)
![2-amino-7-methyl-3-(4-oxo-1H-quinazolin-2-yl)chromeno[2,3-b]pyridin-5-one](/img/structure/B7945591.png)
